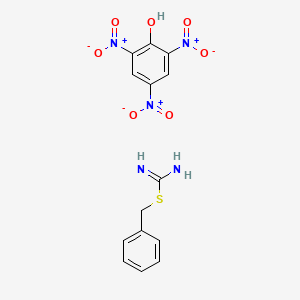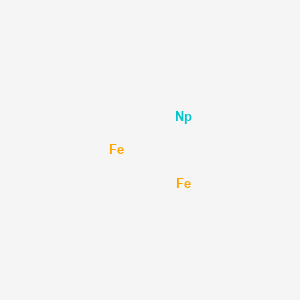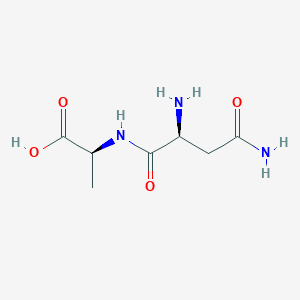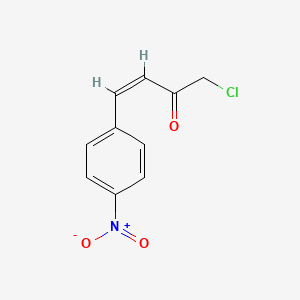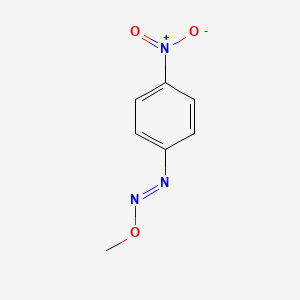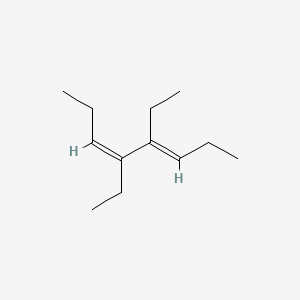
2-Methylphenyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl prop-2-enoate, also known as methyl 3-(3-methylphenyl)prop-2-enoate, is an organic compound with the molecular formula C11H12O2. It is a derivative of cinnamic acid and is characterized by the presence of a methyl group attached to the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylphenyl prop-2-enoate can be synthesized through the esterification of 3-methylcinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: 3-Methylcinnamic acid
Reduction: 3-Methylphenylpropanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methylphenyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methylphenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular receptors. These interactions can lead to various biological effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylprop-2-enoate: Lacks the methyl group on the phenyl ring.
Ethyl 2-cyano-3-(3-methylphenyl)prop-2-enoate: Contains a cyano group instead of a carboxyl group.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Has a hydroxy group on the phenyl ring.
Uniqueness
2-Methylphenyl prop-2-enoate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .
Properties
CAS No. |
13633-84-6 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2-methylphenyl) prop-2-enoate |
InChI |
InChI=1S/C10H10O2/c1-3-10(11)12-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3 |
InChI Key |
GCIHZDWTJCGMDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
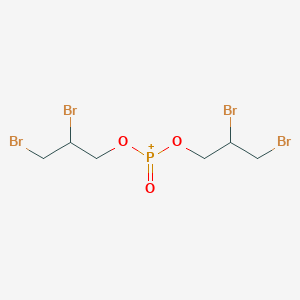
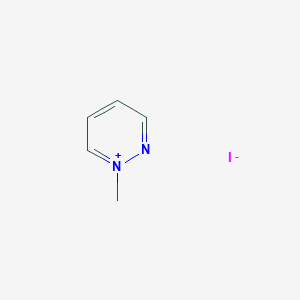

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
